(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzylidene moiety and a thiazole ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one typically involves a multi-step process:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under basic conditions.
Introduction of the Benzylidene Moiety: The benzylidene group can be introduced via a condensation reaction between the imidazo[2,1-b][1,3]thiazole core and an aldehyde derivative, such as 4-butoxy-3-ethoxybenzaldehyde, in the presence of a base like piperidine.
Purification: The final product can be purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the thiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Imidazo[2,1-b][1,3]thiazoles have been shown to exhibit antimicrobial, antiviral, and anticancer activities, making them promising candidates for drug development.
Medicine
In medicine, the compound could be studied for its therapeutic potential. Its ability to interact with biological targets, such as enzymes or receptors, may lead to the discovery of new treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one would depend on its specific biological target. Generally, compounds of this class may exert their effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Disrupting Cellular Processes: Affecting cell division, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(4-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one: Similar structure with a methoxy group instead of butoxy and ethoxy groups.
(2Z)-2-(4-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one: Similar structure with an ethoxy group instead of butoxy and ethoxy groups.
Uniqueness
The uniqueness of (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one lies in its specific substituents, which may confer distinct chemical and biological properties. These differences can affect the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable subject for further research.
Properties
Molecular Formula |
C30H28N2O3S |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2Z)-2-[(4-butoxy-3-ethoxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one |
InChI |
InChI=1S/C30H28N2O3S/c1-3-5-18-35-24-17-16-21(19-25(24)34-4-2)20-26-29(33)32-28(23-14-10-7-11-15-23)27(31-30(32)36-26)22-12-8-6-9-13-22/h6-17,19-20H,3-5,18H2,1-2H3/b26-20- |
InChI Key |
RGBMZTFLYFVFBN-QOMWVZHYSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)OCC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.